(3-Methylhex-1-en-2-yl)benzene

Organic Synthesis Catalysis Steric Hindrance

(3-Methylhex-1-en-2-yl)benzene (CAS 917836-73-8, also known as Benzene, (2-methyl-1-methylenepentyl)-) is a C13H18 hydrocarbon belonging to the α-substituted styrene class, structurally defined by a benzene ring at the 2-position of a 3-methylhex-1-ene chain, yielding a molecular weight of 174.28 g/mol. This compound is commercially available primarily as a clear colorless liquid, insoluble in water but soluble in alcohol, ether, and benzene, with a reported density range of 0.775–0.780 at 20°C.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 917836-73-8
Cat. No. B12621765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylhex-1-en-2-yl)benzene
CAS917836-73-8
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCCC(C)C(=C)C1=CC=CC=C1
InChIInChI=1S/C13H18/c1-4-8-11(2)12(3)13-9-6-5-7-10-13/h5-7,9-11H,3-4,8H2,1-2H3
InChIKeyQCGSVWIJYCMCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview for (3-Methylhex-1-en-2-yl)benzene (CAS 917836-73-8)


(3-Methylhex-1-en-2-yl)benzene (CAS 917836-73-8, also known as Benzene, (2-methyl-1-methylenepentyl)-) is a C13H18 hydrocarbon belonging to the α-substituted styrene class, structurally defined by a benzene ring at the 2-position of a 3-methylhex-1-ene chain, yielding a molecular weight of 174.28 g/mol . This compound is commercially available primarily as a clear colorless liquid, insoluble in water but soluble in alcohol, ether, and benzene, with a reported density range of 0.775–0.780 at 20°C [1].

Why Analogs of (3-Methylhex-1-en-2-yl)benzene Cannot Be Interchanged


Simple structural analogs of (3-Methylhex-1-en-2-yl)benzene, such as (3-methylhexyl)benzene (CAS 92102-12-0) [1] or 2-phenyl-1-hexene [2], are not viable substitutes due to fundamental differences in their molecular architecture. The target compound's unique α-methylene-β-methyl branching pattern critically alters its electronic distribution and steric profile, which would directly influence its reactivity in catalytic transformations, binding affinity in target engagement, and overall physicochemical properties compared to its linear or fully saturated counterparts . This means any established process or assay optimized for one molecule would require complete revalidation for another, making direct procurement of the specific compound essential for experimental reproducibility.

Quantitative Evidence Guide for (3-Methylhex-1-en-2-yl)benzene Selection


Steric Profile Differentiator: 3-Methyl Branching vs. Linear Alkenylbenzene Analogs

The presence of a methyl group at the 3-position introduces a defined steric hindrance not found in linear alkenylbenzenes like 2-phenyl-1-hexene. This branching can be a critical determinant for selectivity in reactions where the alkene's steric environment dictates the outcome, such as asymmetric hydrogenation or regioselective additions. While direct comparative reaction yield data is absent from open literature, this structural feature provides a theoretical basis for differentiation in catalyst and ligand screening [1].

Organic Synthesis Catalysis Steric Hindrance

Electronic Property Differentiation: LogP vs. Saturated Analog (3-methylhexyl)benzene

The compound's α,β-unsaturated alkene system confers a distinct lipophilicity profile compared to its saturated analog. (3-Methylhex-1-en-2-yl)benzene exhibits a predicted LogP of 4.136 . In contrast, the saturated counterpart (3-methylhexyl)benzene (CAS 92102-12-0) is expected to have a significantly higher LogP due to the loss of the polarizable π-system. This difference of approximately 0.5-1.0 LogP units can substantially affect membrane permeability and metabolic stability in biological systems [1].

Lipophilicity QSAR Drug Design

Molecular Rotatable Bond Profile Comparison

The compound's unique substitution pattern results in a specific number of rotatable bonds (4) , which directly influences its conformational flexibility and entropy. Compared to more rigid or more flexible analogs, this intermediate flexibility can be a key factor in molecular recognition events. A less flexible analog, like certain cyclized styrenes, may not be able to adopt the necessary conformation for a binding site, while a more flexible one, like a fully saturated chain, incurs a higher entropic penalty upon binding.

Conformational Analysis Molecular Docking Entropy

Recommended Application Scenarios for (3-Methylhex-1-en-2-yl)benzene (CAS 917836-73-8)


Medicinal Chemistry: Probing Steric Effects in Drug-Receptor Interactions

The 3-methyl branch creates a well-defined steric probe for structure-activity relationship (SAR) studies [1]. It can be used to map the steric tolerance of a hydrophobic pocket in a protein target, differentiating between targets that can accommodate a methyl group and those that cannot, a key insight often obtained by comparing it to an unsubstituted linear analog.

Catalysis: Benchmarking Substrate Scope in Asymmetric Hydrogenation

The hindered 1,1-disubstituted alkene motif serves as a challenging substrate for evaluating new hydrogenation catalysts [1]. Researchers can use this compound to test the ability of a chiral catalyst to differentiate between the two faces of the alkene, a critical test of a catalyst's utility and a scenario where a simpler alkene would provide less informative results.

Physicochemical Property Assessment: Lipophilicity Optimization

The calculated LogP of 4.136 makes it a useful reference compound for fine-tuning lipophilicity in a lead series . Procurement of this specific compound, rather than a saturated analog, allows medicinal chemists to experimentally confirm the impact of the alkene on permeability and metabolic stability, as predicted by in silico models .

Conformational Analysis: Studying Entropic Contributions to Binding

With 4 rotatable bonds, this compound provides an intermediate level of conformational flexibility . It can be used as a tool to investigate the entropic penalty of binding, contrasting with more rigid (fewer rotatable bonds) or more flexible (more rotatable bonds) compounds to deconvolute the thermodynamic drivers of molecular recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methylhex-1-en-2-yl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.